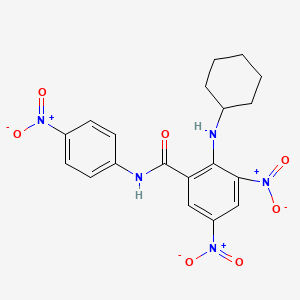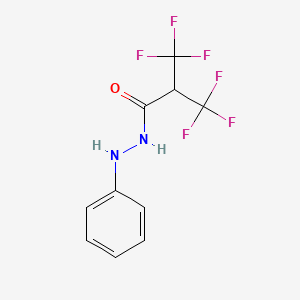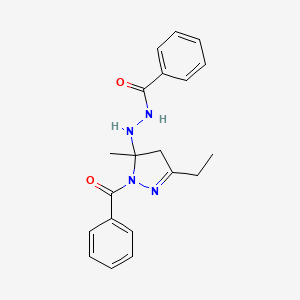![molecular formula C9H9BrN4O3S B12467479 2-[(2-Bromo-4-nitrophenyl)amino]-2-oxoethyl carbamimidothioate](/img/structure/B12467479.png)
2-[(2-Bromo-4-nitrophenyl)amino]-2-oxoethyl carbamimidothioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-bromo-4-nitrophenyl)-2-(carbamimidoylsulfanyl)acetamide is a complex organic compound that features a bromine atom, a nitro group, and a carbamimidoylsulfanyl group attached to an acetamide backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-bromo-4-nitrophenyl)-2-(carbamimidoylsulfanyl)acetamide typically involves multi-step organic reactions. One common synthetic route starts with the bromination of 4-nitroaniline to introduce the bromine atom at the 2-position. This is followed by the acylation of the resulting 2-bromo-4-nitroaniline with chloroacetyl chloride to form the intermediate 2-bromo-4-nitrophenyl chloroacetamide. The final step involves the reaction of this intermediate with thiourea to introduce the carbamimidoylsulfanyl group, yielding the target compound.
Industrial Production Methods
Industrial production of N-(2-bromo-4-nitrophenyl)-2-(carbamimidoylsulfanyl)acetamide would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-bromo-4-nitrophenyl)-2-(carbamimidoylsulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The bromine atom can be substituted with other nucleophiles through nucleophilic substitution reactions.
Substitution: The carbamimidoylsulfanyl group can participate in substitution reactions, potentially forming new derivatives.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogenation catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a suitable base.
Major Products
Oxidation: Conversion of the nitro group to an amino group.
Reduction: Replacement of the bromine atom with other nucleophiles.
Substitution: Formation of new derivatives with modified functional groups.
Aplicaciones Científicas De Investigación
N-(2-bromo-4-nitrophenyl)-2-(carbamimidoylsulfanyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Used in the development of advanced materials with specific properties.
Mecanismo De Acción
The mechanism of action of N-(2-bromo-4-nitrophenyl)-2-(carbamimidoylsulfanyl)acetamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the nitro and bromine groups can influence its reactivity and binding affinity, while the carbamimidoylsulfanyl group can participate in hydrogen bonding and other interactions.
Comparación Con Compuestos Similares
Similar Compounds
- N-(2-chloro-4-nitrophenyl)-2-(carbamimidoylsulfanyl)acetamide
- N-(2-bromo-4-aminophenyl)-2-(carbamimidoylsulfanyl)acetamide
- N-(2-bromo-4-nitrophenyl)-2-(thiocarbamoylsulfanyl)acetamide
Uniqueness
N-(2-bromo-4-nitrophenyl)-2-(carbamimidoylsulfanyl)acetamide is unique due to the specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both bromine and nitro groups allows for diverse reactivity, while the carbamimidoylsulfanyl group provides additional functionality for interactions with biological targets.
Propiedades
Fórmula molecular |
C9H9BrN4O3S |
|---|---|
Peso molecular |
333.16 g/mol |
Nombre IUPAC |
[2-(2-bromo-4-nitroanilino)-2-oxoethyl] carbamimidothioate |
InChI |
InChI=1S/C9H9BrN4O3S/c10-6-3-5(14(16)17)1-2-7(6)13-8(15)4-18-9(11)12/h1-3H,4H2,(H3,11,12)(H,13,15) |
Clave InChI |
FDYFUAVSHXIABJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1[N+](=O)[O-])Br)NC(=O)CSC(=N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-chloro-N-[2-({2-[(2,5-dimethoxyphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B12467397.png)
![2-(4-Fluorophenyl)-2-oxoethyl 4-[(4-acetylphenyl)amino]-4-oxobutanoate](/img/structure/B12467401.png)
![2-[4-(benzyloxy)phenyl]-5,6-dimethyl-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B12467407.png)

![2-[4-(3,4-Dimethylphenoxy)phenyl]-1,3-dioxoisoindole-5-carboxylic acid](/img/structure/B12467417.png)
![3-{6,8-Dibromoimidazo[1,2-A]pyridin-2-YL}-4-methyl-1,2,5-oxadiazole](/img/structure/B12467427.png)
![N-[3-(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)-2-hydroxypropyl]-N-(naphthalen-1-yl)benzenesulfonamide](/img/structure/B12467436.png)
phosphonium](/img/structure/B12467437.png)
![N-(4-bromo-2-methylphenyl)-4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzamide](/img/structure/B12467446.png)
![2-{3-[4-Amino-3-(2-fluoro-4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidine-1-carbonyl}-4-methyl-4-[4-(oxetan-3-yl)piperazin-1-yl]pent-2-enenitrile](/img/structure/B12467453.png)

![2-[4-(2-oxo-2-phenylethoxy)phenyl]hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione](/img/structure/B12467465.png)


